molecular formula C7H5BrO3 B3033659 (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid CAS No. 111252-31-4

(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid

Cat. No.: B3033659
CAS No.: 111252-31-4
M. Wt: 217.02 g/mol
InChI Key: IIMYTCICBUBFJH-DUXPYHPUSA-N
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Description

(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid has been a subject of structural and conformational studies. For instance, Venkatesan et al. (2016) conducted a structural investigation of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan et al., 2016). Mary et al. (2014) also explored the conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, which is structurally related, through density functional theory (Mary et al., 2014).

Synthesis and Biological Activity

Modzelewska-Banachiewicz et al. (2009) examined the synthesis and biological activity of derivatives of (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, a compound closely related to this compound. Their study involved the isomerization of these compounds and evaluation of their antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).

Coordination Chemistry

Shahzadi et al. (2008) researched the coordination chemistry of transition metal carboxylates synthesized from ligands containing 3-[(4-bromoanilino)carbonyl]prop-2-enoic acid. Their study involved characterizing these compounds through various spectroscopic methods and assessing their biocidal properties (Shahzadi et al., 2008).

Nonlinear Optical Activity

The nonlinear optical (NLO) activity of compounds similar to this compound has been a focus of research. Venkatesan et al. (2016) investigated the NLO activity of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, confirming its activity experimentally and theoretically (Venkatesan et al., 2016).

Properties

IUPAC Name

(E)-3-(5-bromofuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMYTCICBUBFJH-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111252-31-4
Record name (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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